molecular formula C11H9ClN2S B11603358 2-[(4-Chlorobenzyl)thio]pyrimidine

2-[(4-Chlorobenzyl)thio]pyrimidine

Cat. No. B11603358
M. Wt: 236.72 g/mol
InChI Key: WRIWPZLMOVTJQN-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)thio]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)thio]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-chlorobenzylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)thio]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)thio]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorobenzyl)thio]pyrimidine is unique due to the presence of both the 4-chlorobenzyl and thio groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and materials science.

properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H9ClN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2

InChI Key

WRIWPZLMOVTJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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